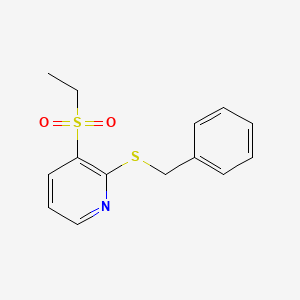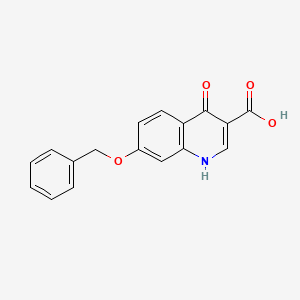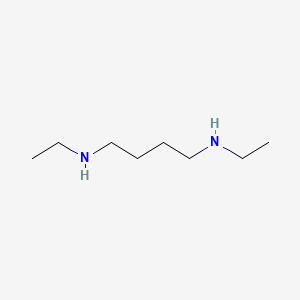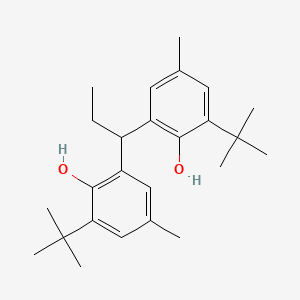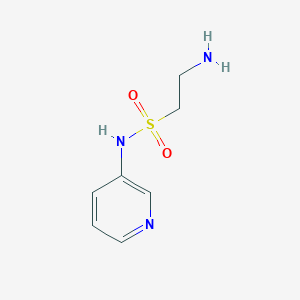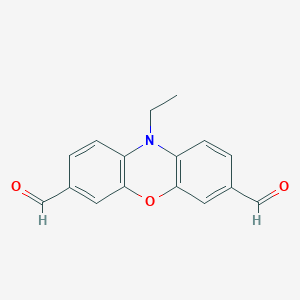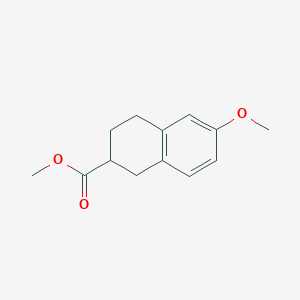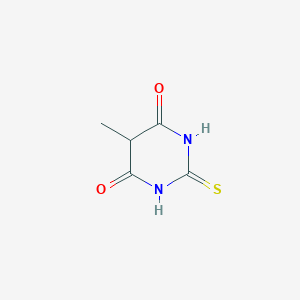
5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Descripción general
Descripción
5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione, also known as Thiamine Pyrophosphate (TPP), is a coenzyme that is essential for the metabolism of carbohydrates and amino acids in the human body. It is synthesized in the body from Vitamin B1 or Thiamine. TPP is involved in several biochemical reactions, including the Krebs cycle and the oxidative decarboxylation of pyruvate.
Mecanismo De Acción
TPP acts as a coenzyme in several enzymatic reactions, including the Krebs cycle and the oxidative decarboxylation of pyruvate. It binds to enzymes and facilitates the transfer of chemical groups between molecules. TPP also plays a role in the regulation of gene expression by binding to RNA molecules and altering their structure.
Efectos Bioquímicos Y Fisiológicos
TPP has several biochemical and physiological effects. It is essential for the metabolism of carbohydrates and amino acids in the human body. It is also involved in the synthesis of neurotransmitters and the regulation of gene expression. TPP deficiency has been linked to several diseases, including Beriberi and Wernicke-Korsakoff syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPP is a widely used coenzyme in biochemical and physiological experiments. It is readily available and relatively inexpensive. However, its use is limited by its instability in solution and its sensitivity to pH and temperature changes.
Direcciones Futuras
1. The development of new methods for the synthesis of TPP and its analogs.
2. The investigation of the role of TPP in the regulation of gene expression.
3. The study of the biochemical and physiological effects of TPP deficiency in different tissues and organs.
4. The development of new drugs that target the TPP-dependent enzymes.
5. The investigation of the role of TPP in the regulation of metabolism and energy balance.
Aplicaciones Científicas De Investigación
TPP has several scientific research applications. It is used as a cofactor in several enzymatic reactions, including the Krebs cycle and the oxidative decarboxylation of pyruvate. It is also involved in the synthesis of neurotransmitters and the regulation of gene expression. TPP deficiency has been linked to several diseases, including Beriberi and Wernicke-Korsakoff syndrome.
Propiedades
IUPAC Name |
5-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-3(8)6-5(10)7-4(2)9/h2H,1H3,(H2,6,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAXZEZCHFBYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=S)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509130 | |
| Record name | 5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
CAS RN |
23450-37-5 | |
| Record name | 5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



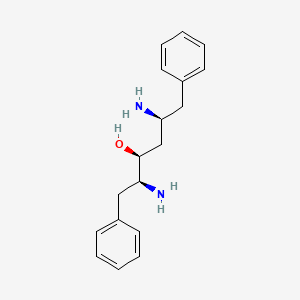
![4-[(4-Methylphenyl)ethynyl]aniline](/img/structure/B3394461.png)
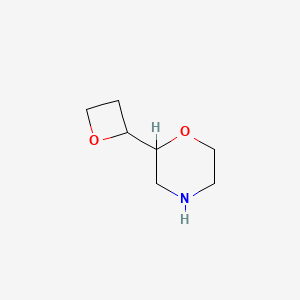
![N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]](/img/structure/B3394466.png)
